6-Cyano-1-indanone

Catalog No.
S729070
CAS No.
69975-66-2
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyano-1-indanone

CAS Number

69975-66-2

Product Name

6-Cyano-1-indanone

IUPAC Name

3-oxo-1,2-dihydroindene-5-carbonitrile

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4H2

InChI Key

UJBIKXKXAWDYIB-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=CC(=C2)C#N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C#N

The exact mass of the compound 6-Cyano-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Cyano-1-indanone is a highly versatile bicyclic building block characterized by an electrophilic C1 ketone and an electron-withdrawing C6 nitrile group. In industrial procurement, it serves a dual purpose: it is a high-value precursor for the synthesis of complex central nervous system (CNS) and anti-inflammatory therapeutics, and it functions as an indispensable analytical reference standard for regioisomeric impurity profiling in the manufacturing of sphingosine 1-phosphate (S1P) receptor modulators like Ozanimod. With a stable melting point of approximately 109 °C, it offers excellent shelf-life and handling characteristics for scale-up operations, making direct procurement highly preferable to in-house synthesis from halogenated precursors [1].

Substituting 6-cyano-1-indanone with its close structural analogs compromises both regulatory compliance and synthetic viability. Using the 4-cyano or 5-cyano regioisomers fundamentally alters the spatial trajectory of downstream pharmacophores, rendering them useless for targeted 6-substituted API synthesis and failing to provide the correct retention time markers for impurity profiling in 4-cyano-derived drugs [1]. Furthermore, attempting to substitute this compound with cheaper upstream precursors like 6-bromo-1-indanone forces the manufacturer to perform hazardous, high-temperature cyanation reactions (often utilizing highly toxic copper(I) cyanide or palladium catalysts), which introduces heavy metal waste streams and significantly reduces overall process yield [2].

HPLC Impurity Profiling for Ozanimod

In the synthesis of indane-based immunomodulators such as Ozanimod, the starting material is typically 4-cyano-1-indanone. 6-Cyano-1-indanone is a critical regioisomeric impurity that must be quantified to meet stringent regulatory thresholds. Direct procurement of high-purity (≥96% HPLC) 6-cyano-1-indanone provides the exact retention time and NMR shift reference required to validate the purity of the 4-cyano API precursor, a function that no other substituted indanone can fulfill [1].

Evidence DimensionAnalytical reference suitability
Target Compound Data6-Cyano-1-indanone (Provides exact regioisomeric HPLC/NMR baseline)
Comparator Or Baseline4-Cyano-1-indanone (API precursor; cannot serve as its own impurity marker)
Quantified Difference100% specificity for 6-position impurity detection
ConditionsHPLC impurity profiling of Ozanimod API precursors

Essential for QA/QC departments to establish validated analytical methods and ensure regulatory compliance in commercial API manufacturing.

Eliminating Hazardous Cyanation Steps

Synthesizing 6-cyano-1-indanone in-house from 6-bromo-1-indanone requires harsh conditions, such as transition-metal-catalyzed cyanation at elevated temperatures (e.g., 110–150 °C). These routes typically cap at 65–90% yield and generate toxic cyanide and heavy metal waste. Procuring the pre-cyanated 6-cyano-1-indanone eliminates this bottleneck entirely, saving an entire synthetic step and bypassing the associated hazardous waste disposal costs [1].

Evidence DimensionSynthetic step efficiency and waste generation
Target Compound Data6-Cyano-1-indanone (0 steps to nitrile, 0 metal waste)
Comparator Or Baseline6-Bromo-1-indanone (Requires 1 high-temp step, generates Cu/Pd and cyanide waste)
Quantified DifferenceSaves 1 synthetic step and eliminates 100% of cyanation-related toxic waste
ConditionsIndustrial scale-up synthesis

Direct procurement optimizes plant throughput and aligns with green chemistry mandates by removing highly toxic reagents from the manufacturing facility.

Solid-State Stability Advantage

The physical properties of chemical building blocks dictate their storage and handling requirements during scale-up. 6-Cyano-1-indanone exhibits a melting point of approximately 109 °C, ensuring it remains a stable, free-flowing powder under all standard warehouse and transport conditions. In contrast, unsubstituted 1-indanone has a melting point of just 40–42 °C, making it highly prone to clumping or melting during summer transit or in warm manufacturing environments .

Evidence DimensionMelting point and thermal stability
Target Compound Data6-Cyano-1-indanone (~109 °C)
Comparator Or Baseline1-Indanone (~40–42 °C)
Quantified Difference~67 °C higher melting point
ConditionsStandard atmospheric pressure storage and transport

Prevents material loss and process delays caused by the agglomeration or melting of bulk reagents during transit and storage.

Impurity Reference Standard for Ozanimod

6-Cyano-1-indanone is strictly required as a reference standard for the detection of regioisomeric carryover in the industrial synthesis of Ozanimod and related 4-substituted indane APIs. Its use enables precise HPLC calibration, ensuring that commercial batches meet FDA/EMA purity guidelines by confirming the absence of the 6-position isomer [1].

Knoevenagel Condensation Scaffold

The electron-withdrawing nature of the 6-cyano group increases the acidity of the C2 protons, making 6-cyano-1-indanone an excellent substrate for Knoevenagel condensations and ylide reactions. This facilitates the rapid assembly of 6-cyano indanylidenes, which are actively utilized in the development of centrally acting muscle relaxants and anti-inflammatory agents [2].

Chiral Biocatalysis Precursor

The C1 ketone of 6-cyano-1-indanone is highly compatible with engineered transaminases and asymmetric reduction protocols. It serves as an optimal starting material for generating enantiopure (S)- or (R)-6-cyano-1-indanamines, bypassing the need for heavy-metal cyanation of pre-formed chiral amines [2].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Cyano-1-indanone

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